molecular formula C13H10ClN3 B3170666 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole CAS No. 945016-62-6

3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole

Cat. No.: B3170666
CAS No.: 945016-62-6
M. Wt: 243.69
InChI Key: KNIYPYPQRUZYQB-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole typically involves the reaction of 2-chloro-5-methylpyrimidine with an indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrimidine and indole are coupled in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole is unique due to its combined indole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-chloro-5-methylpyrimidin-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-8-6-16-13(14)17-12(8)10-7-15-11-5-3-2-4-9(10)11/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIYPYPQRUZYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728741
Record name 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945016-62-6
Record name 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methylmagnesium iodide (3 M in diethyl ether, 30.7 mL, 92.02 mmol) was added over 20 min to a solution of 1H-indole (7.19 g, 61.35 mmol) in DCE (25 mL) under nitrogen at 0° C. 2,4-Dichloro-5-methylpyrimidine (10 g, 61.35 mmol) in DCE (20 mL) was then added slowly to the reaction mixture over 20 min at 0° C. and the reaction mixture was stirred for an additional 30 min at 0° C. The reaction mixture was then allowed to warm up to RT and stirred at 30 min. The reaction mixture was then cooled to 0° C. and water (50 mL) was slowly added. The resultant yellow solids were collected by vacuum filtration. The solids were then suspended in 10% aqueous citric acid solution (150 mL) and stirred for 10 min, filtered, then washed with water and diethyl ether to give the title product. (8.10 g, 54.2%) as a yellow solid.
Quantity
30.7 mL
Type
reactant
Reaction Step One
Quantity
7.19 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

CH3MgBr (3.2M in 2-methyltetrahydrofuran, 3.76 mL, 12.02 mmol) was added dropwise over 10 minutes to a solution of indole (1.42 g, 12.02 mmol) in THF (4.9 mL) at 0° C. The solution was then stirred at 0-2° C. for 0.5 h. A solution of 2,4-dichloro-5-methylpyrimidine (1 g, 6.01 mmol) in THF (3 mL) was then added dropwise to the solution. The ice bath was then removed, then the solution was stirred at r.t. for 1 h then 60° C. for 21 h. While still at 60° C., acetic acid (708 μL, 12.32 mmoles) was added dropwise, followed by water (10 mL). The resulting biphasic suspension was stirred at 60° C. for 0.5 h. The resulting solid was collected by filtration, washed with water (5 mL), and dried in a vacuum oven to give the title compound (805 mg, 50%) as a white solid; 1H NMR: 2.49 (3H, s), 7.20-7.28 (2H, m), 7.52-7.55 (1H, m), 8.20 (1H, d), 8.48 (1H, d), 8.51-8.54 (1H, m), 12.10 (1H, s); m/z: ES+ MH+ 244.
Quantity
3.76 mL
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
708 μL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole
Reactant of Route 2
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3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole
Reactant of Route 3
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3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole
Reactant of Route 4
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole
Reactant of Route 5
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole
Reactant of Route 6
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole

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